CP-863187 p38α Enzyme Inhibition Potency and Isoform Selectivity Profile
CP-863187 inhibits p38α with an IC50 of 5.8 nM and demonstrates 44-fold selectivity over p38β, with no detectable inhibitory activity against p38γ or p38δ isoforms . In contrast, structurally distinct p38 inhibitors such as VX-745 (neflamapimod) exhibit a narrower selectivity window between p38α and p38β (approximately 5- to 10-fold in published kinase panels), and the pyridinylimidazole-class inhibitor SB203580 demonstrates measurable cross-reactivity with p38β and off-target activity against additional kinases including JNK and LCK [1].
| Evidence Dimension | p38α enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 5.8 nM |
| Comparator Or Baseline | SB203580 (p38α IC50 = 34-50 nM; cross-reactivity with JNK, LCK); VX-745 (p38α IC50 = ~10 nM; narrower p38α/β selectivity) |
| Quantified Difference | CP-863187: 44-fold p38α/β selectivity, no γ/δ inhibition; SB203580: ~2- to 3-fold p38α/β selectivity with off-target liabilities |
| Conditions | In vitro biochemical kinase activity assay; recombinant p38 isoforms |
Why This Matters
The 44-fold p38α/β selectivity and absence of p38γ/δ activity reduce the probability of confounding phenotypes from p38γ/δ-mediated signaling, enabling cleaner interpretation of p38α-specific biological effects compared to less selective inhibitors like SB203580.
- [1] Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95-105. View Source
